[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol
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Overview
Description
[2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol: is a compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring and a methanol group. This unique structure imparts significant chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under catalytic conditions.
Attachment of the Methanol Group: The final step involves the reduction of the oxazole derivative to introduce the methanol group, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The oxazole ring can undergo reduction to form various derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, or other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution: Strong bases like sodium hydride (NaH) or nucleophiles like Grignard reagents.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biochemical Probes: Used in the design of biochemical probes for studying enzyme mechanisms and protein interactions.
Medicine:
Drug Development: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug synthesis.
Industry:
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which [2-[2-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol exerts its effects involves interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
[2-(Trifluoromethyl)phenyl]methanol: Lacks the oxazole ring, making it less versatile in chemical reactions.
[2-(Trifluoromethyl)phenyl]oxazole: Lacks the methanol group, reducing its reactivity in certain synthetic applications.
Uniqueness:
Properties
IUPAC Name |
[2-[2-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)9-4-2-1-3-8(9)10-15-7(5-16)6-17-10/h1-4,6,16H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDNWMNUXMOUON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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